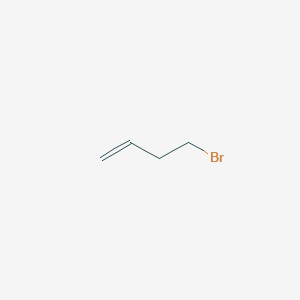![molecular formula C24H34O3 B139275 (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene CAS No. 4811-74-9](/img/structure/B139275.png)
(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene, also known as MENT, is a synthetic androgen and anabolic steroid that has been researched for its potential applications in various fields of science. MENT is a modified form of testosterone that has been altered to have greater potency and a longer half-life in the body.
Applications De Recherche Scientifique
(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been researched for its potential applications in a variety of scientific fields, including medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential use in hormone replacement therapy, as well as its ability to stimulate muscle growth and bone density. In agriculture, this compound has been researched for its potential use as a growth promoter for livestock. In environmental science, this compound has been studied for its potential to act as an endocrine disruptor in aquatic ecosystems.
Mécanisme D'action
(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene acts as an androgen receptor agonist, binding to and activating the androgen receptor in target tissues. This results in an increase in protein synthesis and muscle growth, as well as an increase in bone density. This compound also has anti-catabolic effects, meaning that it can prevent muscle breakdown and promote muscle recovery.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. In rats, this compound has been shown to increase muscle mass and strength, as well as bone density. In sheep, this compound has been shown to increase growth rate and feed efficiency. In fish, this compound has been shown to disrupt endocrine function and alter reproductive behavior.
Avantages Et Limitations Des Expériences En Laboratoire
(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has a number of advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for lower doses to be used in experiments. Another advantage is its long half-life, which allows for less frequent dosing. However, this compound also has a number of limitations, including its high cost and limited availability.
Orientations Futures
There are a number of future directions for research on (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene. One area of interest is its potential use in hormone replacement therapy, particularly in postmenopausal women. Another area of interest is its potential use as a growth promoter for livestock, particularly in the poultry industry. Additionally, further research is needed to fully understand the environmental impact of this compound and its potential to act as an endocrine disruptor in aquatic ecosystems.
Méthodes De Synthèse
The synthesis of (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene involves the reaction of estradiol with a cyclic ether, such as oxane or tetrahydrofuran, in the presence of a Lewis acid catalyst. This reaction results in the formation of a cyclic acetal, which is then deprotected to yield this compound. The synthesis of this compound has been extensively studied and optimized, resulting in high yields and purity.
Propriétés
IUPAC Name |
2-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZPRJOUBDGJM-NBOVQHNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559271 |
Source


|
| Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4811-74-9 |
Source


|
| Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

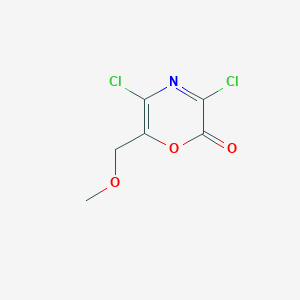
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)
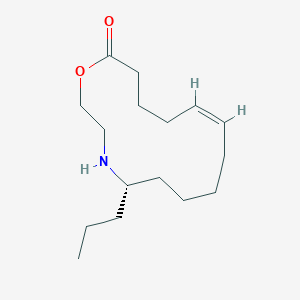
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)


![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
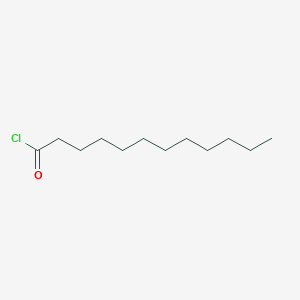

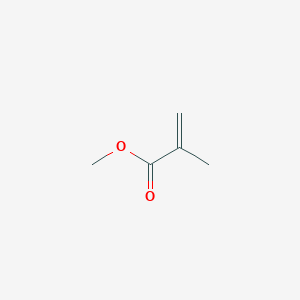

![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
